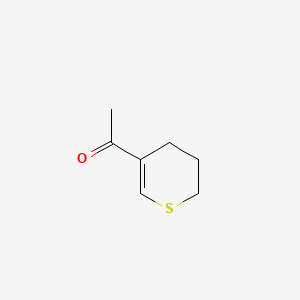
1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is an organic compound with the molecular formula C7H10OS. It is a derivative of thiopyran, a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3,4-dihydro-2H-thiopyran derivatives, which leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions . Another method includes the formation of carbon-sulfur bonds through organic sulfurization reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Bromo-substituted thiopyrans.
Scientific Research Applications
1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the ketone group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The sulfur atom in the thiopyran ring also contributes to its reactivity, enabling interactions with electrophiles .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with an oxygen atom instead of sulfur.
2-Acetyl-1-pyrroline: Another heterocyclic compound with a similar structure but containing a nitrogen atom.
Uniqueness: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone |
InChI |
InChI=1S/C7H10OS/c1-6(8)7-3-2-4-9-5-7/h5H,2-4H2,1H3 |
InChI Key |
JVYDFUPEPQIMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















